[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Description
Properties
IUPAC Name |
(1-tert-butylpyrrolidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2,3)11-5-4-8(6-10)7-11;;/h8H,4-7,10H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTPHRKUKYCSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride typically involves the reaction of tert-butylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent concentration, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Deprotection of Boc Group
The Boc (tert-butoxycarbonyl) group is a common protecting group for amines. Deprotection under acidic conditions yields the free amine as its dihydrochloride salt.
Key Reaction Conditions
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| 3N HCl | 25–30°C, 2–4 hours | 85–92% | |
| Trifluoroacetic acid (TFA) | CH₂Cl₂, 0°C to RT, 1–2 hours | 78–85% | |
| H₃PO₄ (85% aq.) | 80°C, 3–5 hours | 90% |
Mechanistic Insight :
-
Acidic cleavage generates a tert-butyl cation intermediate, scavenged by water or silanes (e.g., triethylsilane) to prevent alkylation side reactions .
-
The reaction is chemoselective, preserving other functional groups like esters or ethers .
Functionalization of the Amine Group
The primary amine undergoes alkylation or acylation to form derivatives.
Example Reactions
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Reductive Amination | 4-Methoxybenzaldehyde, NaBH₄ | N-(4-Methoxybenzyl) derivative | 76% | |
| Acylation | Acetyl chloride, Et₃N | N-Acetylated derivative | 82% |
Key Observations :
-
Reductive amination under solvent-free conditions enhances reaction efficiency .
-
Steric hindrance from the tert-butyl group may slow acylation kinetics .
Ring Functionalization
The pyrrolidine ring can undergo substitution or cross-coupling reactions.
Suzuki–Miyaura Coupling
| Substrate | Boronic Acid | Catalyst | Yield | Source |
|---|---|---|---|---|
| 3-Bromo derivative | 4-Phenoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 65% |
Application :
Phase Transfer Catalysis
| Application | Reaction | Efficiency | Source |
|---|---|---|---|
| SN2 Alkylation | Benzyl chloride, KOH | 88% conversion | |
| Michael Addition | Ethyl acrylate, malononitrile | 74% enantiomeric excess |
Advantages :
-
The tert-butyl group enhances thermal stability and reduces hygroscopicity .
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Asymmetric induction is achievable via chiral pyrrolidine frameworks .
Stability and Storage
Scientific Research Applications
[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of [(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride are compared below with related dihydrochloride salts and amines from the provided evidence:
Table 1: Key Properties of this compound and Analogues
Notes:
- The tert-butyl group increases lipophilicity relative to unsubstituted amines, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to linear diamines .
- Solubility: Linear diamines (e.g., putrescine, cadaverine) exhibit high aqueous solubility due to their polar structures, making them suitable for biological assays . The tert-butyl substituent in the target compound and tert-butyl 3,4-diaminobutanoate dihydrochloride likely reduces solubility in water but enhances stability in organic solvents .
Applications :
Research Findings and Implications
- Metabolic Stability: The tert-butyl group in the target compound may slow metabolic degradation compared to non-bulky amines, as seen in similar tert-butyl-containing analogues .
- Steric Effects : The bulky tert-butyl group could hinder interactions with flat binding pockets, contrasting with linear diamines that fit into narrow enzyme active sites (e.g., histamine decarboxylase) .
- Synthetic Utility : The dihydrochloride salt form improves handling and solubility in polar solvents, a feature shared with other dihydrochloride salts in pharmaceutical intermediates .
Biological Activity
[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrrolidine ring with a tert-butyl group, which enhances its lipophilicity and bioavailability compared to similar compounds. Its unique structure allows for various interactions with biological targets, making it valuable in drug discovery and development.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, which can help mitigate oxidative stress in cells.
- Antitumor Activity : In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The binding affinity of the compound can be assessed using techniques like molecular docking and surface plasmon resonance. These interactions modulate the activity of the targets, leading to various biological outcomes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpyrrolidine | Methyl group on pyrrolidine | Moderate neuroactivity |
| 3-Pyrrolidinopropionic acid | Propionic acid attached to pyrrolidine | Neuroprotective effects |
| N,N-Diethyl-3-pyrrolidinamine | Two ethyl groups on nitrogen | Antidepressant properties |
| This compound | Tert-butyl group enhances lipophilicity | High antioxidant and anticancer activity |
The presence of the tert-butyl group significantly contributes to the compound's lipophilicity, thereby enhancing its bioavailability and overall biological activity profile .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antiproliferative Activity : A study assessed the antiproliferative effects of this compound on various cancer cell lines, reporting IC50 values that indicate effective inhibition of cell growth. For instance, it showed promising results against HeLa cells with an IC50 value significantly lower than many conventional chemotherapeutics .
- Enzyme Inhibition Studies : The compound has been employed in studies aimed at identifying enzyme inhibitors. It was found to interact with key enzymes involved in cancer metabolism, leading to reduced enzymatic activity and subsequent tumor growth inhibition .
- Oxidative Stress Mitigation : In vitro assays demonstrated that this compound effectively scavenges free radicals, thus providing a protective effect against oxidative damage in cellular models .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing [(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride, and how do reaction conditions impact yield?
- Methodology : Optimize stepwise synthesis by introducing the tert-butyl group first, followed by functionalization of the pyrrolidine ring. Use dichloromethane (DCM) for low-temperature reactions or 1,4-dioxane at 85–100°C for thermally stable intermediates. Catalysts like DMAP (0.3 equiv) can enhance nucleophilic substitution efficiency. Purify via recrystallization or ion-exchange chromatography to isolate the dihydrochloride salt .
- Data Consideration : Monitor reaction progress with TLC or LC-MS. Yields may vary due to steric hindrance from the tert-butyl group; higher temperatures in dioxane improve solubility of bulky intermediates .
Q. How can researchers accurately determine the purity of this compound using orthogonal analytical methods?
- Methodology : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile) with quantitative (qNMR). Use ethyl paraben as an internal standard for NMR to avoid bias from hydrochloride counterions. Cross-validate results to identify UV-inactive impurities or residual solvents .
- Data Contradiction : Discrepancies between HPLC (99% purity) and NMR (95%) may arise from hygroscopicity or non-UV-active byproducts. Dry samples rigorously and perform Karl Fischer titration to rule out moisture interference .
Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodology :
- NMR : Assign peaks using to resolve overlapping signals in the pyrrolidine and tert-butyl regions.
- HRMS : Confirm molecular ion [M+H] with <2 ppm mass error to distinguish from isobaric impurities.
- X-ray crystallography : Resolve stereochemistry (if applicable) and validate salt formation .
Advanced Research Questions
Q. How can researchers resolve conflicting solubility data for this compound in aqueous vs. organic solvents?
- Methodology : Conduct pH-dependent solubility studies. The compound may exhibit higher solubility in water at acidic pH (due to protonation) but precipitate in neutral/basic conditions. Use dynamic light scattering (DLS) to assess aggregation in organic solvents like DMSO .
- Data Contradiction : Conflicting reports may arise from unaccounted polymorphic forms. Perform powder XRD to identify crystalline vs. amorphous states .
Q. What mechanistic insights explain the compound’s instability under oxidative stress, and how can this be mitigated?
- Methodology : Expose the compound to or UV light and monitor degradation via LC-MS. Identify oxidation-prone sites (e.g., tertiary amine) using DFT calculations. Stabilize formulations by adding antioxidants (e.g., BHT) or packaging under inert gas .
- Advanced Analysis : Use electron paramagnetic resonance (EPR) to detect radical intermediates during degradation .
Q. How can chiral resolution challenges be addressed if this compound exhibits stereoisomerism?
- Methodology : Employ chiral HPLC (Chiralpak IA column) with hexane/isopropanol mobile phases. Compare retention times with synthetic enantiomers. For ambiguous cases, use vibrational circular dichroism (VCD) to confirm absolute configuration .
- Data Consideration : Baseline separation may require sub-ambient temperatures or derivatization with chiral auxiliaries .
Methodological Tables
| Synthetic Optimization | Condition | Impact | Reference |
|---|---|---|---|
| Solvent | DCM vs. dioxane | Dioxane improves solubility at >85°C | |
| Catalyst | DMAP (0.3 equiv) | Accelerates amine alkylation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
